N-(2,5-dimethylphenyl)-2-(methylamino)acetamide
Description
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide (CAS 1171227-75-0) is a small molecule scaffold with a molecular formula of C₁₁H₁₇ClN₂O and a molecular weight of 228.72 g/mol . It exists as a hydrochloride salt, enhancing its solubility in aqueous environments. The 2,5-dimethylphenyl group and methylamino side chain contribute to its unique electronic and steric properties, influencing interactions with biological targets.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-4-5-9(2)10(6-8)13-11(14)7-12-3/h4-6,12H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECYGDCUGARSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(methylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and methylamine.
Acylation Reaction: The 2,5-dimethylphenylamine undergoes acylation with chloroacetyl chloride to form N-(2,5-dimethylphenyl)-2-chloroacetamide.
Amination Reaction: The N-(2,5-dimethylphenyl)-2-chloroacetamide is then reacted with methylamine to yield this compound.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Phenyl Ring
a. N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride (CAS 42459-27-8)
- Structural Difference : The phenyl ring has 2,6-dimethyl substitution instead of 2,5-dimethyl.
- Implications :
b. 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)
- Structural Difference: The methylamino group is replaced with a diethylamino moiety.
- Listed in reagent catalogs for research applications .
Modifications on the Acetamide Side Chain
a. 2-((2,5-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 14 in )
- Structural Features : Incorporates a thiazole ring linked to a coumarin moiety.
- Implications: Potential α-glucosidase inhibitory activity for diabetes treatment . Melting point: 216–220°C, indicating high thermal stability .
b. N-(2,5-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Structural Features: Contains a thienopyrimidine core with sulfanyl linkage.
- The ethyl and methyl groups may enhance binding affinity to hydrophobic enzyme pockets .
c. N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS 453517-15-2)
- Structural Features : Includes a piperazine ring with a sulfonyl group.
- Piperazine moieties are common in CNS drugs due to their conformational flexibility .
Complex Heterocyclic Derivatives
a. N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 730949-39-0)
- Structural Features : Spirocyclic diazaspiro[4.5]decane core.
- Implications :
b. 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride (CAS 2126160-19-6)
Physicochemical and Structural Analysis
Table 1: Key Properties of Selected Compounds
Structural and Crystallographic Insights
- Dihedral Angles : In related acetamides (e.g., ), dihedral angles between aromatic rings and amide groups range from 44.5° to 79.7° , influencing molecular conformation and crystal packing .
- Hydrogen Bonding : Intermolecular N–H···N and N–H···O bonds stabilize crystal structures, as seen in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , forming 1D chains .
Biological Activity
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Amine Group : The presence of the methylamino group enhances its reactivity and potential interactions with biological targets.
- Aromatic Ring : The 2,5-dimethylphenyl moiety contributes to the lipophilicity and may influence binding affinity to various receptors.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often modulate enzyme activity or receptor function. For instance, the compound may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation in the nervous system .
Antimicrobial Activity
Studies have demonstrated that compounds related to this compound possess antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, highlighting their potential as therapeutic agents in treating infections.
Anti-inflammatory Effects
Research has indicated that similar compounds exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests a possible application in managing inflammatory diseases.
Neuroprotective Properties
Given its structural similarity to known neuroprotective agents, this compound may also offer neuroprotective benefits. Preliminary studies suggest it could mitigate neuronal damage in models of neurodegenerative diseases by modulating cholinergic signaling pathways .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that this compound inhibits AChE and BChE with varying degrees of potency. For instance, certain derivatives exhibited IC50 values below 50 μM against BChE, indicating significant inhibition potential .
- Animal Models : In animal models of Alzheimer's disease, compounds structurally related to this compound demonstrated improved cognitive function and reduced amyloid plaque formation. These findings support the hypothesis that such compounds can enhance cholinergic transmission and provide neuroprotection .
- Pharmacokinetics : Pharmacokinetic studies reveal that derivatives of this compound exhibit favorable absorption characteristics and metabolic stability, making them suitable candidates for further development as therapeutic agents .
Data Summary Table
| Activity Type | IC50 Value (μM) | Effectiveness |
|---|---|---|
| AChE Inhibition | <50 | Moderate activity |
| BChE Inhibition | <50 | Significant inhibition |
| Antimicrobial Activity | Varies | Effective against multiple strains |
| Neuroprotective Effects | Varies | Improved cognitive function in models |
Q & A
Basic: What are the critical considerations for optimizing the acylation step in synthesizing N-(2,5-dimethylphenyl)-2-(methylamino)acetamide?
Methodological Answer:
The acylation reaction between 2,5-dimethylaniline and chloroacetyl chloride requires precise control of reaction conditions. Key steps include:
- Base Selection: Use triethylamine (1.5–2.0 equivalents) to neutralize HCl generated during the reaction, preventing side reactions like hydrolysis .
- Temperature: Maintain 0–5°C during chloroacetyl chloride addition to avoid excessive exothermic side reactions .
- Solvent Choice: Dichloromethane or chloroform is preferred for solubility and inertness. Post-reaction, wash with ice-cold water to remove unreacted reagents.
- Intermediate Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the intermediate N-(2,5-dimethylphenyl)chloroacetamide, ensuring high purity for subsequent coupling .
Basic: Which spectroscopic techniques are most reliable for confirming the acetamide backbone and substituent positions?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify the methylamino group (δ 2.2–2.5 ppm, singlet for N–CH₃) and aromatic protons (δ 6.8–7.2 ppm, split patterns confirm 2,5-dimethylphenyl substitution) .
- ¹³C NMR: Acetamide carbonyl (δ 165–170 ppm) and quaternary carbons in the aromatic ring (δ 125–140 ppm) validate connectivity .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methylamino group) .
Advanced: How can researchers resolve contradictions in NMR data during structural elucidation?
Methodological Answer:
Discrepancies often arise from rotamers or impurities. Mitigation strategies:
- Variable Temperature NMR: Perform experiments at 25°C and 60°C. Sharpening of split peaks at higher temperatures indicates rotameric equilibria .
- 2D NMR (COSY, HSQC): Correlate ¹H-¹H coupling (COSY) and ¹H-¹³C connectivity (HSQC) to distinguish overlapping signals .
- Spiking Experiments: Add authentic samples of suspected byproducts (e.g., hydrolyzed acetic acid derivatives) to identify impurities .
Advanced: What experimental designs are suitable for evaluating the compound’s enzyme inhibition potency?
Methodological Answer:
- Enzyme Assays:
- Control Experiments: Include a known inhibitor (positive control) and DMSO-only (negative control) to validate assay conditions .
Advanced: How can molecular docking studies predict the compound’s interaction with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with structural homology to known acetamide-binding proteins (e.g., kinases, GPCRs) .
- Docking Software: Use AutoDock Vina or Schrödinger Maestro. Parameters:
- Grid Box: Center on the active site (coordinates from PDB structures).
- Flexible Residues: Include key binding-pocket residues (e.g., Ser, Tyr) .
- Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å indicates reliability) .
Basic: What strategies prevent degradation of this compound during storage?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under argon to minimize oxidation and photodegradation .
- Stabilizers: Add 1% w/v ascorbic acid to aqueous formulations to scavenge free radicals .
- Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
Advanced: How do structural modifications (e.g., substituent variations) impact pharmacological activity?
Methodological Answer:
- SAR Workflow:
- Core Modifications: Replace methylamino with ethylamino or cyclopropylamino to assess steric effects.
- Aromatic Substitutions: Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to enhance electrophilicity .
- Assays: Test analogs in parallel for cytotoxicity (MTT assay) and target binding (SPR) to correlate structure with activity .
Advanced: When is X-ray diffraction (XRD) necessary for structural confirmation?
Methodological Answer:
XRD is critical when:
- Stereochemistry is Ambiguous: e.g., Chiral centers or cis/trans isomerism in derivatives .
- Polymorphism Suspected: Different crystal forms (e.g., Form I vs. Form II) affect solubility and stability.
- Validation of Computational Models: Compare experimental XRD data with DFT-optimized geometries .
Basic: How to troubleshoot low yields in the coupling reaction with 2,5-dimethylphenol?
Methodological Answer:
- Catalyst Optimization: Replace potassium carbonate with cesium carbonate for enhanced nucleophilicity .
- Solvent Switch: Use DMF instead of THF to improve phenol solubility.
- Reaction Time: Extend from 6 to 24 hours at 80°C, monitoring by TLC (hexane:ethyl acetate 3:1) .
Advanced: What formulation techniques improve the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size 150–200 nm) prepared via emulsion-solvent evaporation. Characterize by DLS and TEM .
- Cyclodextrin Complexation: Mix with hydroxypropyl-β-cyclodextrin (1:2 molar ratio) to enhance aqueous solubility .
- Pharmacokinetic Profiling: Conduct IV and oral dosing in rodents, with LC-MS/MS quantitation of plasma levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
